molecular formula C11H21N3O B13180981 N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide

N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide

Cat. No.: B13180981
M. Wt: 211.30 g/mol
InChI Key: FKUHLZGYDZBLRH-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide is a spirocyclic compound that has garnered attention in the field of medicinal chemistry. The unique structure of this compound, characterized by a spirocyclic core, makes it a valuable candidate for various applications, particularly in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide typically involves the condensation of appropriate amines with spirocyclic ketones. One common method includes the reaction of 2,6-diazaspiro[3.5]nonane with isopropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced purification techniques further enhances the feasibility of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives often exhibit different pharmacological properties, making them useful for further research and development.

Scientific Research Applications

N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable candidate for drug development, as it can interact with biological targets in ways that other compounds cannot.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-propan-2-yl-2,8-diazaspiro[3.5]nonane-2-carboxamide

InChI

InChI=1S/C11H21N3O/c1-9(2)13-10(15)14-7-11(8-14)4-3-5-12-6-11/h9,12H,3-8H2,1-2H3,(H,13,15)

InChI Key

FKUHLZGYDZBLRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CC2(C1)CCCNC2

Origin of Product

United States

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